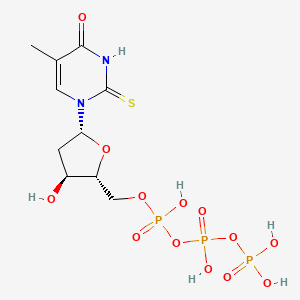
2-Thiothymidine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiothymidine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H17N2O13P3S and its molecular weight is 498.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Biology
Enhanced Replication Fidelity
One of the prominent applications of 2-thioTTP is its role in improving the fidelity of DNA replication. When used in polymerase chain reactions (PCR), 2-thioTTP demonstrates reduced misincorporation rates compared to natural thymidine triphosphate (TTP) when paired with tautomeric forms of isoguanine. This characteristic makes it particularly useful in expanding genetic alphabets beyond the standard four nucleotides, allowing for the incorporation of non-standard bases such as isoG and isoC without compromising replication accuracy .
Table 1: Comparison of Misincorporation Rates
| Nucleotide Used | Misincorporation Rate Opposite isoG | Comments |
|---|---|---|
| TTP | High | Significant mispairing observed |
| 2-thioTTP | Low | Minimal mispairing, better fidelity |
Antiviral Applications
Inhibition of Viral Thymidine Kinases
2-thioTTP and its derivatives have shown promising antiviral activity, particularly against viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Research indicates that certain thiothymidine derivatives can inhibit viral thymidine kinases more effectively than their natural counterparts. For instance, KAH-39-149, a derivative of 4-thiothymidine, exhibits potent inhibitory activity against viral thymidine kinases, demonstrating an IC50 comparable to established antiviral drugs .
Case Study: KAH-39-149
KAH-39-149 was tested for its ability to inhibit dThd phosphorylation catalyzed by viral and cellular thymidine kinases. The results indicated that it was a more effective inhibitor than KAY-2-41, showcasing its potential as an antiviral agent .
Nucleic Acid Research
Base Pairing Studies
The unique structural properties of 2-thioTTP contribute to enhanced base pairing stability in nucleic acid duplexes. Studies have shown that incorporating 2-thioTTP into DNA sequences can increase thermal stability compared to natural thymidine. Specifically, the presence of the thiocarbonyl group can enhance hydrogen bonding interactions within the DNA helix, thus providing greater stability under various conditions .
Table 2: Thermal Stability of DNA Duplexes
| Nucleotide Composition | Melting Temperature (°C) | Stability Compared to Natural T |
|---|---|---|
| Natural T | X | - |
| 2-thioTTP | X + 1.4 | Increased stability |
RNA Modification and Therapeutics
Use in RNA Synthesis
2-thioTTP has also been explored for its potential in RNA synthesis and modification. Its incorporation into RNA molecules can alter their immunogenicity and enhance their stability against enzymatic degradation, making it a valuable tool for developing therapeutic RNA sequences .
Impact on RNA Interference (RNAi)
Modified RNAs containing 2-thioTTP have shown improved silencing activity in RNA interference applications. The enhanced thermodynamic stability of these modified RNAs allows for more effective targeting of complementary sequences, thus increasing their therapeutic potential .
Propiedades
Fórmula molecular |
C10H17N2O13P3S |
|---|---|
Peso molecular |
498.24 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(29)11-9(5)14)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
Clave InChI |
RPGRVLDVCSQZTK-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
2-thiothymidine triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















